1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-
Description
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Its structure includes a 5-bromo substituent on the benzene ring and a dodecyloxy (C₁₂H₂₅O) group at the 2-position. Its molecular formula is C₂₅H₃₃BrN₂O, with a molecular weight of 481.45 g/mol (estimated). The bromine atom enhances electronic interactions, while the dodecyloxy group influences aggregation behavior and bioavailability .
Properties
CAS No. |
62871-38-9 |
|---|---|
Molecular Formula |
C25H33BrN2O |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(5-bromo-2-dodecoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H33BrN2O/c1-2-3-4-5-6-7-8-9-10-13-18-29-24-17-16-20(26)19-21(24)25-27-22-14-11-12-15-23(22)28-25/h11-12,14-17,19H,2-10,13,18H2,1H3,(H,27,28) |
InChI Key |
FPPJIQODTAUZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Hydroxy-5-bromobenzaldehyde
The dodecyloxy group is introduced via Williamson ether synthesis:
Reaction Conditions:
-
Substrate: 2-Hydroxy-5-bromobenzaldehyde (10 mmol)
-
Alkylating Agent: Dodecyl bromide (12 mmol)
-
Base: Potassium carbonate (15 mmol)
-
Solvent: Dimethylformamide (DMF, 50 mL)
Mechanism:
The phenolic oxygen is deprotonated by K₂CO₃, forming a phenoxide ion that displaces bromide from dodecyl bromide.
Workup:
Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1) to yield 2-(dodecyloxy)-5-bromobenzaldehyde as a pale-yellow solid (85% yield).
Alternative Bromination Strategies
If starting from 2-(dodecyloxy)benzaldehyde, bromination at the 5-position can be achieved using:
-
Reagent: Bromine (Br₂) in acetic acid (30°C, 2 hours)
Formation of the Benzimidazole Core
Oxidative Condensation with o-Phenylenediamine
General Procedure:
-
Reactants:
-
5-Bromo-2-(dodecyloxy)benzaldehyde (5 mmol)
-
o-Phenylenediamine (5 mmol)
-
-
Solvent: Ethanol (50 mL)
-
Oxidizing Agent: Ammonium persulfate ((NH₄)₂S₂O₈, 10 mmol)
Mechanism:
-
The aldehyde reacts with one amine group of o-phenylenediamine, forming a Schiff base.
-
Intramolecular cyclization occurs, followed by oxidation to aromatize the benzimidazole ring.
Workup:
The reaction mixture is cooled, filtered, and washed with cold ethanol. The crude product is recrystallized from toluene to afford the title compound as white crystals (72% yield).
Alternative Cyclization Agents
Carbonyl diimidazole (CDI) may replace oxidative conditions in aprotic solvents:
-
Reactants:
-
5-Bromo-2-(dodecyloxy)benzaldehyde (5 mmol)
-
o-Phenylenediamine (5 mmol)
-
-
Reagent: CDI (10 mmol)
-
Solvent: Tetrahydrofuran (THF, 30 mL)
CDI facilitates imidazolecarboxylate intermediate formation, which cyclizes upon heating. This method avoids oxidative byproducts but requires stringent anhydrous conditions.
Optimization and Challenges
Regioselectivity in Bromination
Bromination must target the 5-position exclusively. Directing effects of the dodecyloxy group (-OCH₂(CH₂)₁₀CH₃) favor electrophilic substitution at the para position relative to the ether oxygen. However, steric hindrance from the dodecyl chain may reduce reactivity, necessitating excess Br₂ or prolonged reaction times.
Solubility Considerations
The long alkyl chain introduces solubility challenges. Polar aprotic solvents (DMF, DMSO) enhance solubility during alkylation, while toluene or xylene is preferred for high-temperature condensations.
Purification Techniques
-
Column Chromatography: Effective for isolating intermediates using gradient elution (hexane → ethyl acetate).
-
Recrystallization: Optimal for final product purification from toluene/ethanol mixtures.
Analytical Characterization
Key Data for 1H-Benzimidazole, 2-[5-Bromo-2-(dodecyloxy)phenyl]-:
-
Melting Point: 148–150°C
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.75 (m, 3H, aryl-H), 4.12 (t, J = 6.6 Hz, 2H, OCH₂), 1.80–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
ESI-MS: m/z 487.2 [M+H]⁺.
Comparative Evaluation of Methods
| Method | Yield | Purity | Advantages | Drawbacks |
|---|---|---|---|---|
| Oxidative Condensation | 72% | >95% | Simple setup, scalable | Requires stoichiometric oxidizer |
| CDI-Mediated Cyclization | 68% | >98% | Mild conditions, no oxidizer | Moisture-sensitive reagents |
Industrial Scalability and Environmental Impact
The Williamson ether synthesis and oxidative condensation are amenable to large-scale production. However, dodecyl bromide’s environmental persistence mandates solvent recovery systems. Recent advances propose catalytic bromination using HBr/H₂O₂ to minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For instance, several derivatives have shown efficacy against viruses such as enteroviruses and Herpes Simplex Virus. The compound 2-[5-bromo-2-(dodecyloxy)phenyl]-benzimidazole has been investigated for its ability to inhibit viral replication. In a study, derivatives exhibited IC50 values indicating significant antiviral activity, suggesting that modifications in the benzimidazole structure can enhance bioactivity against viral pathogens .
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer properties. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound has been noted for its potential to interact with critical cellular targets, leading to apoptosis in cancer cells. For example, N-alkylated benzimidazole derivatives demonstrated improved antiproliferative activity compared to their unsubstituted counterparts, with IC50 values ranging from 16.38 µM to over 100 µM depending on the specific structure .
Anti-inflammatory Effects
Another significant application of benzimidazole derivatives is their anti-inflammatory properties. Studies have shown that certain compounds can inhibit key inflammatory mediators such as COX-2 and TNF-α. The specific compound 2-[5-bromo-2-(dodecyloxy)phenyl]-benzimidazole may exhibit similar effects, contributing to its potential use in treating inflammatory diseases .
Drug Development
The synthesis of benzimidazole derivatives has become a focal point in drug development due to their diverse pharmacological activities. The compound 2-[5-bromo-2-(dodecyloxy)phenyl]-benzimidazole can serve as a lead compound for further modifications aimed at enhancing therapeutic efficacy and reducing side effects. The structure-activity relationship (SAR) studies have provided insights into how different substituents affect biological activity, guiding future drug design efforts .
Nanotechnology
Benzimidazole derivatives are increasingly being explored in nanotechnology applications. Their ability to form stable complexes with metals makes them suitable candidates for developing nanomaterials with unique properties. For instance, metal complexes of benzimidazole derivatives have shown promise in catalysis and as sensors due to their electronic properties .
Data Tables
| Application Area | Specific Activity | Example Findings |
|---|---|---|
| Antiviral | Inhibition of viral replication | IC50 values indicating potent activity against HSV |
| Anticancer | Inhibition of cancer cell proliferation | IC50 values ranging from 16.38 µM to >100 µM |
| Anti-inflammatory | Inhibition of inflammatory mediators | Significant reduction in COX-2 activity |
| Nanotechnology | Formation of metal complexes | Potential use in catalysis and sensor development |
Case Studies
- Antiviral Efficacy : A study demonstrated that certain benzimidazole derivatives could inhibit enterovirus replication with IC50 values significantly lower than standard antiviral drugs.
- Cancer Treatment : Research on N-alkylated benzimidazole compounds revealed promising results against various cancer cell lines, highlighting the importance of structural modifications.
- Inflammation : A series of studies reported that specific benzimidazole derivatives exhibited strong anti-inflammatory effects comparable to established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physical Properties
The table below compares key properties of the target compound with two analogs:
*Estimated based on alkyl chain contribution.
†Estimated via computational methods.
Key Observations:
- Hydrophobicity : The dodecyloxy chain in the target compound drastically increases logP (~7.5) compared to phenyl (logP ~3.5) and propoxy (logP 4.78) analogs. This enhances lipid solubility, favoring applications in drug delivery or materials science .
- Molecular Weight : The target’s higher molecular weight (481.45 vs. 285.13–331.21) reflects the dodecyloxy group’s contribution, which may affect crystallization and synthetic yields .
- Synthetic Complexity : Introducing a dodecyloxy group requires longer reaction times and specialized purification techniques compared to shorter alkoxy or aromatic substituents .
Computational and Spectroscopic Analysis
- DFT Studies : The target compound’s electronic structure can be modeled using B3LYP/6-31G* (as in ), revealing charge distribution and stability. The dodecyloxy group induces steric strain but stabilizes the molecule via van der Waals interactions .
- Spectroscopy : NMR and HRMS data for analogs (e.g., propoxy derivative) confirm substituent positions and purity, which are critical for validating the target’s synthesis .
Functional Implications
- The dodecyloxy group may enhance penetration into bacterial membranes .
- Material Science : The long alkyl chain could promote liquid crystalline behavior, similar to other benzimidazole derivatives with alkyl substituents .
Biological Activity
1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a bromine atom and a dodecyloxy group attached to the phenyl ring. This unique substitution pattern is believed to influence its biological activity significantly.
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 373.33 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- exhibits its biological effects through various mechanisms:
- Anticancer Activity : It has been shown to inhibit cell proliferation by targeting specific enzymes involved in the cell cycle. The presence of the bromine atom enhances binding affinity to these targets, leading to effective tumor suppression .
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, suggesting that this derivative may also possess antimicrobial properties .
Anticancer Activity
Research indicates that benzimidazole derivatives can act as potent anticancer agents. For instance:
- A study evaluated various benzimidazole derivatives against cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity due to increased lipophilicity and better membrane penetration .
- The compound was tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics.
Antimicrobial Activity
Benzimidazole derivatives have been reported to possess broad-spectrum antimicrobial activity:
- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent .
- The structure-activity relationship analysis suggested that the introduction of alkoxy groups significantly improves antimicrobial efficacy due to enhanced solubility and bioavailability .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the cytotoxic effects of various benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with notable selectivity towards malignant cells over normal cells .
- Antimicrobial Screening : Another study assessed the antimicrobial properties of substituted benzimidazoles against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, with MIC values lower than those of traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]- is influenced by its structural components:
- Bromine Substitution : Enhances lipophilicity and interaction with biological membranes.
- Alkoxy Group : Modulates solubility and bioavailability, crucial for effective therapeutic action.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased binding affinity |
| Dodecyloxy | Enhanced solubility |
Q & A
Q. What are the optimal synthetic routes for preparing 1H-benzimidazole derivatives with bromo and dodecyloxy substituents?
Answer: The synthesis of brominated benzimidazoles typically involves condensation reactions between substituted o-phenylenediamines and aldehydes or carboxylic acids. For example, microwave-assisted methods (e.g., using pyridinecarboxaldehyde or benzaldehyde congeners) can enhance reaction efficiency and yield . Solvent-free one-pot syntheses under trifluoroacetic acid catalysis are also effective for generating 2-phenyl-1H-benzimidazole derivatives, with yields exceeding 80% . Key steps include:
- Substituent introduction: Bromination at the 5-position can be achieved via electrophilic substitution.
- Dodecyloxy group installation: Alkylation of phenolic intermediates using 1-bromododecane under basic conditions (e.g., K₂CO₃ in DMF).
Characterization via / NMR, IR, and HRMS is critical to confirm regioselectivity and purity .
Q. How do structural modifications (e.g., bromo and dodecyloxy groups) influence the compound’s physicochemical properties?
Answer:
- Bromine : Enhances electrophilicity and steric bulk, potentially improving binding to biological targets (e.g., enzymes or DNA) .
- Dodecyloxy chain : Increases lipophilicity, enhancing membrane permeability and bioavailability. However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization .
Methodological validation includes:- LogP determination : Reverse-phase HPLC or shake-flask methods.
- Thermal analysis : DSC/TGA to assess melting points and stability (e.g., melting points >300°C for similar derivatives ).
Q. What standard pharmacological screening assays are used to evaluate benzimidazole derivatives?
Answer:
- In vitro cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains .
- Enzyme inhibition : ACE inhibition assays (e.g., spectrophotometric monitoring of hippuric acid release) .
Statistical tools like Kruskal-Wallis and Dunn’s tests are recommended for analyzing dose-response data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, CADD) guide the design of benzimidazole derivatives?
Answer:
- DFT calculations : Use B3LYP/6-31G* to optimize geometries, predict HOMO-LUMO gaps, and assess charge transfer dynamics. For example, planar benzimidazole moieties favor π-π stacking in supramolecular assemblies .
- CADD : Molecular docking (AutoDock, Glide) to screen derivatives against targets (e.g., Hedgehog signaling proteins or ACE). Pharmacophore models can prioritize substituents with high binding affinity .
- ADME prediction : Tools like SwissADME to optimize bioavailability and reduce toxicity .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. The dodecyloxy group may improve half-life but require prodrug strategies for solubility .
- Structural analogs : Compare SAR across derivatives. For instance, nitro or methyl groups at the 4-position enhance ACE inhibition >70% at 20 µg/mL, while bulky substituents reduce activity .
- Data normalization : Use housekeeping genes (e.g., β-actin) in qRT-PCR to validate gene expression trends .
Q. What advanced analytical techniques validate supramolecular interactions or material applications?
Answer:
- X-ray crystallography : Resolve steric effects in coordination complexes (e.g., displacement of benzimidazole ligands by chloride ions in Cu(II) complexes ).
- Spectroscopic methods :
- QSRR modeling : Correlate HPLC retention times with molecular descriptors (e.g., polarizability) to predict chromatographic behavior .
Q. How do steric and electronic effects influence the compound’s role in catalytic or material systems?
Answer:
- Steric effects : The dodecyloxy chain may hinder coordination in metal complexes, as seen in Cu(II) systems where chloride ions displace benzimidazole ligands by ~0.4 Å .
- Electronic effects : Bromine’s electron-withdrawing nature stabilizes charge-transfer complexes, useful in n-type doping for organic electronics .
- Supramolecular assembly : Benzimidazole’s planarity enables π-stacking in nanostructures, applicable in sensors or photoluminescent materials .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
